molecular formula C15H14BrClN2O B4972668 4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride

4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride

Cat. No.: B4972668
M. Wt: 353.64 g/mol
InChI Key: BCWRNCGXWVXRBL-UHFFFAOYSA-N
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Description

4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride is a chemical compound with the molecular formula C15H15BrN2O This compound is known for its unique structure, which includes a bromine atom, a benzimidazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 1,3-dimethylbenzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzimidazole ring is known to interact with DNA and proteins, potentially leading to various biological effects. The bromine atom and phenol group also contribute to the compound’s reactivity and ability to form hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride is unique due to the combination of its bromine atom, benzimidazole ring, and phenol group. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications .

Properties

IUPAC Name

4-bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O.ClH/c1-17-12-5-3-4-6-13(12)18(2)15(17)11-9-10(16)7-8-14(11)19;/h3-9H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWRNCGXWVXRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=C(C=CC(=C3)Br)O)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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